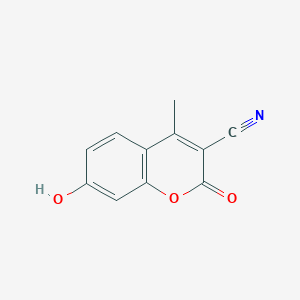
2,5-Bis(trifluormethyl)zimtsäure
Übersicht
Beschreibung
“2,5-Bis(trifluoromethyl)cinnamic acid” is a chemical compound with the molecular formula C11H6F6O2 . Its average mass is 284.155 Da and its monoisotopic mass is 284.027191 Da .
Molecular Structure Analysis
The molecular structure of “2,5-Bis(trifluoromethyl)cinnamic acid” consists of a cinnamic acid core with two trifluoromethyl groups attached to the phenyl ring . The InChI code for this compound is InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(trifluormethyl)zimtsäure: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen:
Studien zur hydrophoben Wechselwirkung
This compound wurde als hydrophobe Sonde verwendet, um Wechselwirkungen zwischen hydrophoben Gastmolekülen und Polymeren zu untersuchen, die den Micellkern bilden. Diese Anwendung ist entscheidend für das Verständnis der Assemblierung und Funktion von Mizellensystemen in verschiedenen Kontexten, einschließlich der Wirkstoffabgabe und der Materialwissenschaft .
Chemische Synthese
In der organischen Chemie hat diese Verbindung Anwendungen bei der C–F-Bindungsaktivierung innerhalb einer CF3-Gruppe gefunden. Dies umfasst anionische S N 2′-Substitutionen, kationische S N 1′-Substitutionen, ipso-Substitutionen und Defluorierungsfunktionalisierung mit Übergangsmetallen oder Photoredoxkatalysatoren .
Proteomforschung
Die Verbindung wird auch in der Proteomforschung eingesetzt, wo sie als biochemisches Werkzeug zur Untersuchung von Proteinstrukturen und -funktionen dient. Ihre einzigartigen Eigenschaften können bei der Untersuchung der komplexen molekularen Maschinerie lebender Organismen helfen .
Materialwissenschaften
Forscher in der Materialwissenschaft verwenden this compound bei der Synthese neuer Materialien mit gewünschten Eigenschaften, wie z. B. erhöhter Haltbarkeit oder spezifischen Wechselwirkungsmöglichkeiten mit anderen Substanzen .
Analytische Chemie
In der analytischen Chemie machen die besonderen Eigenschaften dieser Verbindung sie wertvoll für die Entwicklung neuer analytischer Methoden und die Verbesserung bestehender Methoden, insbesondere bei der Detektion und Quantifizierung verschiedener Substanzen .
Wirkmechanismus
Target of Action
It has been employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
Mode of Action
It is known to interact with hydrophobic guest molecules and polymers forming the micelle core
Biochemical Pathways
As a derivative of cinnamic acid, it may potentially influence pathways related to phenylpropanoids, flavonoids, and lignols . .
Result of Action
Its role as a hydrophobic probe suggests it may influence the behavior of hydrophobic guest molecules and polymers within micelle cores .
Safety and Hazards
“2,5-Bis(trifluoromethyl)cinnamic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
2,5-Bis(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 2,5-Bis(trifluoromethyl)cinnamic acid and these biomolecules are primarily mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2,5-Bis(trifluoromethyl)cinnamic acid on cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell types, 2,5-Bis(trifluoromethyl)cinnamic acid can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival . Additionally, this compound can induce apoptosis in specific cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2,5-Bis(trifluoromethyl)cinnamic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity . Furthermore, 2,5-Bis(trifluoromethyl)cinnamic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Bis(trifluoromethyl)cinnamic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Bis(trifluoromethyl)cinnamic acid remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2,5-Bis(trifluoromethyl)cinnamic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are significantly influenced by the administered dose .
Metabolic Pathways
2,5-Bis(trifluoromethyl)cinnamic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination from the body . The compound can also affect the levels of various metabolites, thereby influencing metabolic flux. These interactions highlight the compound’s potential impact on overall metabolic homeostasis .
Eigenschaften
IUPAC Name |
(E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZFZJTSGSPPB-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199588 | |
| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-48-0 | |
| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312619-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)
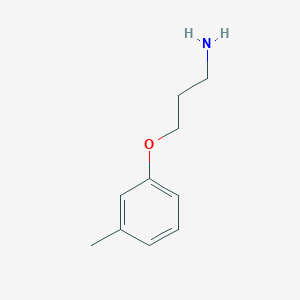
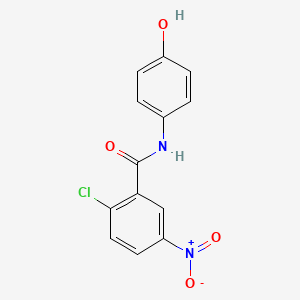
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)




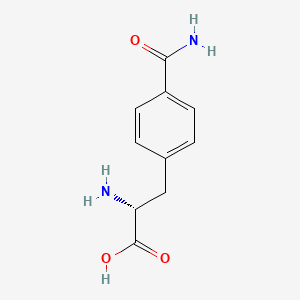
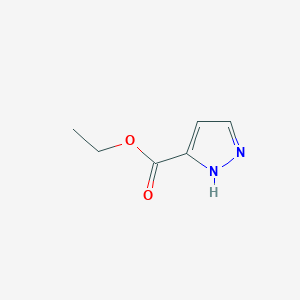


![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
